Cas no 1567113-09-0 (2-fluoro-4-(thiophen-3-yl)butan-1-amine)

2-Fluoro-4-(thiophen-3-yl)butan-1-amine is a fluorinated amine derivative featuring a thiophene moiety, offering unique reactivity and structural versatility in organic synthesis. The fluorine substituent enhances electrophilic properties, while the thiophene group contributes to π-conjugation, making it valuable for applications in medicinal chemistry and material science. Its amine functionality allows for further derivatization, enabling the synthesis of complex scaffolds. The compound’s balanced lipophilicity and electronic effects make it a promising intermediate for drug discovery, particularly in the development of bioactive molecules targeting CNS disorders or as a building block for functionalized polymers. Suitable for controlled reactions under standard conditions.
2-fluoro-4-(thiophen-3-yl)butan-1-amine structure
1567113-09-0 structure
Product name:2-fluoro-4-(thiophen-3-yl)butan-1-amine
CAS No:1567113-09-0
MF:C8H12FNS
MW:173.250984191895
CID:6424407
PubChem ID:112562741

2-fluoro-4-(thiophen-3-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-(thiophen-3-yl)butan-1-amine
    • 1567113-09-0
    • EN300-1998622
    • Inchi: 1S/C8H12FNS/c9-8(5-10)2-1-7-3-4-11-6-7/h3-4,6,8H,1-2,5,10H2
    • InChI Key: KBMYKDRWTXPEIJ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CCC(CN)F

Computed Properties

  • Exact Mass: 173.06744872g/mol
  • Monoisotopic Mass: 173.06744872g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.3Ų

2-fluoro-4-(thiophen-3-yl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1998622-0.1g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
0.1g
$1357.0 2023-09-16
Enamine
EN300-1998622-5.0g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
5g
$4475.0 2023-06-02
Enamine
EN300-1998622-0.5g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
0.5g
$1482.0 2023-09-16
Enamine
EN300-1998622-10.0g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
10g
$6635.0 2023-06-02
Enamine
EN300-1998622-1.0g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
1g
$1543.0 2023-06-02
Enamine
EN300-1998622-10g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
10g
$6635.0 2023-09-16
Enamine
EN300-1998622-2.5g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
2.5g
$3025.0 2023-09-16
Enamine
EN300-1998622-1g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
1g
$1543.0 2023-09-16
Enamine
EN300-1998622-0.05g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
0.05g
$1296.0 2023-09-16
Enamine
EN300-1998622-5g
2-fluoro-4-(thiophen-3-yl)butan-1-amine
1567113-09-0
5g
$4475.0 2023-09-16

Additional information on 2-fluoro-4-(thiophen-3-yl)butan-1-amine

2-Fluoro-4-(thiophen-3-yl)butan-1-amine (CAS No. 1567113-09-0): A Versatile Building Block in Modern Chemistry

In the ever-evolving field of organic chemistry, 2-fluoro-4-(thiophen-3-yl)butan-1-amine (CAS No. 1567113-09-0) has emerged as a compound of significant interest. This fluorinated amine derivative combines the unique properties of fluorine with the electronic characteristics of a thiophene ring, making it a valuable intermediate in pharmaceutical research, material science, and specialty chemical synthesis. The compound's molecular structure features a fluorine atom at the 2-position and a thiophene moiety at the 4-position of a butylamine chain, creating a distinctive combination of steric and electronic effects that influence its reactivity and applications.

The growing demand for fluorinated organic compounds in drug discovery has brought increased attention to molecules like 2-fluoro-4-(thiophen-3-yl)butan-1-amine. Fluorine incorporation often enhances metabolic stability, membrane permeability, and binding affinity in bioactive molecules. Recent studies in medicinal chemistry highlight how fluorine-containing building blocks can improve drug-like properties, addressing common challenges in pharmacokinetic optimization. The thiophene ring, meanwhile, contributes π-electron density and potential for hydrogen bonding, making this compound particularly interesting for designing central nervous system (CNS) active compounds and enzyme inhibitors.

From a synthetic perspective, 2-fluoro-4-(thiophen-3-yl)butan-1-amine offers multiple points for chemical modification. The primary amine group serves as an excellent handle for amide bond formation or reductive amination, while the thiophene ring can participate in various cross-coupling reactions such as Suzuki or Stille couplings. The fluorine atom, being moderately electronegative, can influence neighboring group reactivity through inductive effects. These features make the compound a versatile intermediate for heterocyclic synthesis, particularly in the preparation of bioactive small molecules and functional materials.

The compound's physicochemical properties contribute to its utility across different applications. With moderate polarity from both the amine and thiophene groups, 2-fluoro-4-(thiophen-3-yl)butan-1-amine demonstrates good solubility in common organic solvents while maintaining sufficient lipophilicity for biological applications. The presence of fluorine typically increases metabolic stability, making derivatives of this compound potentially valuable in designing longer-acting pharmaceutical agents. These characteristics align well with current trends in fragment-based drug discovery, where small, well-characterized building blocks are used to construct more complex molecules.

In material science applications, the combination of fluorine and thiophene in 2-fluoro-4-(thiophen-3-yl)butan-1-amine offers interesting possibilities. Thiophene-containing compounds frequently appear in organic electronic materials, while fluorination can modify electronic properties and intermolecular interactions. Researchers have explored similar structures as components in organic semiconductors, liquid crystals, and photovoltaic materials. The amine functionality provides an additional site for polymerization or surface modification, potentially enabling the creation of novel functional polymers with tailored properties.

The synthesis of 2-fluoro-4-(thiophen-3-yl)butan-1-amine typically involves multi-step organic transformations. Common routes may begin with thiophene-3-carboxaldehyde, proceeding through sequential reactions including Grignard addition, fluorination, and reductive amination. Recent advances in flow chemistry and catalytic fluorination methods have improved the efficiency of producing such fluorinated building blocks. Process optimization remains an active area of research, particularly for developing green chemistry approaches that minimize waste and energy consumption while maintaining high yields and purity.

Quality control and characterization of 2-fluoro-4-(thiophen-3-yl)butan-1-amine require comprehensive analytical techniques. Modern laboratories employ high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (particularly 19F NMR for fluorine detection), and mass spectrometry to verify compound identity and purity. The growing importance of quality by design (QbD) principles in chemical manufacturing has led to increased standardization in the production and analysis of such specialized intermediates.

Market trends indicate rising demand for fluorinated pharmaceutical intermediates like 2-fluoro-4-(thiophen-3-yl)butan-1-amine. The global market for fluorine-containing drugs continues to expand, with fluorinated compounds representing a significant portion of newly approved medications. This growth drives innovation in custom synthesis and contract research organizations that specialize in producing tailored building blocks for drug discovery programs. Additionally, the compound's potential applications in agrochemicals and advanced materials further broaden its commercial relevance.

From a regulatory perspective, proper handling and documentation are essential when working with 2-fluoro-4-(thiophen-3-yl)butan-1-amine. While not classified as hazardous under standard regulations, appropriate laboratory safety protocols should always be followed. Material Safety Data Sheets (MSDS) provide crucial information about storage conditions, personal protective equipment, and emergency procedures. Researchers should consult relevant chemical safety guidelines and maintain proper records in compliance with Good Laboratory Practice (GLP) standards.

Future research directions for 2-fluoro-4-(thiophen-3-yl)butan-1-amine and related compounds may explore several exciting avenues. The development of novel catalytic asymmetric synthesis methods could enable access to enantiomerically pure forms of the compound, potentially important for chiral drug development. Investigation of its metal-organic frameworks (MOFs) or coordination chemistry might reveal applications in catalysis or sensing. Additionally, computational studies using quantum chemical calculations could provide deeper insights into its conformational preferences and electronic structure, guiding rational design of derivatives with optimized properties.

In conclusion, 2-fluoro-4-(thiophen-3-yl)butan-1-amine (CAS No. 1567113-09-0) represents a compelling example of how strategic molecular design creates valuable chemical tools. Its combination of fluorine substitution, heteroaromatic character, and amine functionality makes it a versatile intermediate with applications spanning drug discovery, material science, and specialty chemicals. As synthetic methodologies advance and new applications emerge, this compound and its derivatives will likely continue to play an important role in cutting-edge chemical research and industrial applications.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk